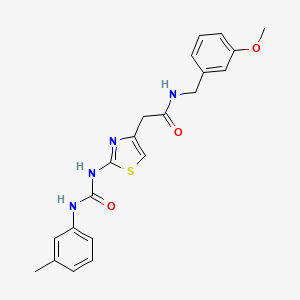

N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-14-5-3-7-16(9-14)23-20(27)25-21-24-17(13-29-21)11-19(26)22-12-15-6-4-8-18(10-15)28-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEVXBVWTBBWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O3S, with a molecular weight of approximately 410.49 g/mol. The compound features a thiazole ring, a methoxybenzyl group, and a ureido substituent, which contribute to its unique biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O3S |

| Molecular Weight | 410.49 g/mol |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Thiazole Ring : The thiazole ring is synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.

- Urea Derivative Formation : A urea derivative is prepared through standard urea synthesis methods.

- Final Coupling : The final step involves coupling the thiazole derivative with the urea derivative using coupling reagents like EDCI in the presence of a base.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related thiazole derivatives have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

Case Study Example :

A study evaluated several thiazole derivatives for their cytotoxic effects on various cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against both parental and multidrug-resistant (MDR) cancer cells .

Antimicrobial Activity

This compound has also been investigated for antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics.

- Enzyme Inhibition : The ureido group may interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound shares structural motifs with several analogs, differing primarily in substituents on the aryl rings and the nature of the linker groups. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Key Observations :

- The m-tolyl ureido group in the target compound may enhance hydrophobic interactions compared to the 4-chlorophenyl (electron-withdrawing) or p-tolyl (electron-donating) groups in analogs .

Yield and Efficiency :

- Yields for similar compounds range from 68% to 91%, depending on substituent complexity and reaction conditions .

Table 2: Antimicrobial and Antifungal Activities of Selected Analogs

Key Observations :

- m-Tolyl-containing analogs (e.g., 107b, 107k) exhibit potent antibacterial and antifungal activity, suggesting the target compound may share similar efficacy .

- The ureido linkage in the target compound could enhance hydrogen bonding with microbial enzymes compared to thioether or sulfamoyl groups in other analogs .

Antioxidant Potential

Thiazole and thiadiazole derivatives with arylmethylamine moieties (e.g., 3-methoxybenzyl) demonstrate antioxidant activity via radical scavenging . The target compound’s 3-methoxybenzyl group may contribute to similar mechanisms, though further studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.